molecular formula C18H21ClN2O B4654626 1-(4-chlorophenyl)-4-(3-methoxybenzyl)piperazine

1-(4-chlorophenyl)-4-(3-methoxybenzyl)piperazine

Cat. No. B4654626
M. Wt: 316.8 g/mol
InChI Key: FRZXMCOKMYYZNZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(3-methoxybenzyl)piperazine (also known as MeOPP) is a piperazine derivative that has been extensively studied for its pharmacological properties. MeOPP has shown potential in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.

Mechanism of Action

MeOPP acts on various neurotransmitter systems, including serotonin, dopamine, and glutamate. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. MeOPP has also been shown to modulate the glutamate system, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
MeOPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. MeOPP has also been shown to modulate the glutamate system, which may contribute to its antipsychotic effects. Additionally, MeOPP has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

MeOPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, there are also some limitations to using MeOPP in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, MeOPP has not been extensively studied in animal models, which may limit its potential for translation to human studies.

Future Directions

There are several potential future directions for research on MeOPP. One area of interest is the potential use of MeOPP in the treatment of neurological disorders, including depression, anxiety, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of MeOPP and its potential effects on other neurotransmitter systems. Finally, more research is needed to explore the long-term effects of MeOPP and its potential for translation to human studies.

Scientific Research Applications

MeOPP has been studied extensively for its potential therapeutic effects in various neurological disorders. Studies have shown that MeOPP has anxiolytic and antidepressant effects, which may be related to its action on the serotonin and dopamine systems. MeOPP has also been shown to have antipsychotic effects, which may be related to its action on the glutamate system.

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-22-18-4-2-3-15(13-18)14-20-9-11-21(12-10-20)17-7-5-16(19)6-8-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZXMCOKMYYZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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